molecular formula C20H23ClN2O3 B251585 N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No. B251585
M. Wt: 374.9 g/mol
InChI Key: JWZCLCGOXWKHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and is widely used as an inhibitor of the nuclear factor kappa B (NF-κB) pathway.

Mechanism of Action

N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. In the absence of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082, IκBα is phosphorylated by the IκB kinase (IKK) complex, which leads to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 binds to the cysteine residue of the IKK complex, which prevents its activation and subsequent phosphorylation of IκBα. This leads to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of immune response. It has also been shown to have anti-angiogenic properties, which make it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potent inhibitory activity against the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 is its potential toxicity, which may limit its use in in vivo experiments.

Future Directions

The potential therapeutic applications of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 are still being explored, and several future directions can be identified. One of the future directions is the development of more potent and selective inhibitors of the NF-κB pathway. Another future direction is the investigation of the combination of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 with other therapeutic agents for the treatment of various diseases. Additionally, the use of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 as a tool for studying the role of NF-κB in aging and age-related diseases is also an area of future research.

Synthesis Methods

The synthesis of N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,4-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)butyramide in the presence of triethylamine to yield the final product, N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082.

Scientific Research Applications

N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It is a potent inhibitor of the NF-κB pathway, which is a critical regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the expression of several pro-inflammatory genes, which contribute to the pathogenesis of various diseases.

properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-[4-chloro-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C20H23ClN2O3/c1-4-5-19(24)22-15-7-9-17(21)18(11-15)23-20(25)12-26-16-8-6-13(2)14(3)10-16/h6-11H,4-5,12H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

JWZCLCGOXWKHNG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC(=C(C=C2)C)C

Origin of Product

United States

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